molecular formula C7H8ClNO4S2 B3022324 [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid CAS No. 749897-58-3

[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid

Cat. No. B3022324
CAS RN: 749897-58-3
M. Wt: 269.7 g/mol
InChI Key: LFKLPTLDRUNKOQ-UHFFFAOYSA-N
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Description

The compound of interest, [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid, is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied for its potential in pharmaceutical applications. The presence of the sulfonyl and amino groups suggests that this compound could have significant biological activity, potentially useful in the development of new drugs.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions that can include the formation of Schiff bases, esterification, and selective hydrolysis. For instance, the synthesis of 5-alkylthio (or sulfonyl)methyl-5-m-methoxyphenylhydantoin-3-acetic acid derivatives, which are structurally related to the compound , was achieved by starting with 5,5-disubstituted hydantoins and reacting them with ethyl chloroacetate, followed by hydrolysis to yield the hydantoin 3-acetic acid derivatives . This method could potentially be adapted for the synthesis of [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their biological activity. For example, a novel thiophene-containing compound was synthesized and its structure was optimized using X-ray crystallography and density functional theory (DFT) calculations. The study revealed that the geometry of the molecule is stabilized by intramolecular interactions, which are important for the compound's reactivity and interaction with biological targets . Similar analytical techniques could be employed to analyze the molecular structure of [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation, reduction, and cyclization. For example, 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters were synthesized through a one-pot reaction involving the formation of a thiophene core and its recyclization into a pyrrole nucleus . Understanding the reactivity of the sulfonyl and amino groups in [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid is essential for predicting its behavior in chemical reactions and its potential as a synthetic intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. For instance, the introduction of sulfonyl and amino groups can increase water solubility, which is desirable for pharmaceutical compounds. Detailed analysis of these properties would be necessary to fully understand the potential applications of [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid.

Safety and Hazards

5-Chlorothiophene-2-sulfonyl chloride, a related compound, is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-9(4-6(10)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKLPTLDRUNKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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